3-Chloro-8-methoxyimidazo[1,2-a]pyridine
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Overview
Description
3-Chloro-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
The synthesis of 3-Chloro-8-methoxyimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under various conditions. One efficient method includes using microwave irradiation in water, which yields the desired product in high purity . Industrial production methods often involve solvent- and catalyst-free synthesis to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
3-Chloro-8-methoxyimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are prevalent, often using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to various functionalized derivatives of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
3-Chloro-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Exhibits significant biological activities, making it a candidate for drug discovery and development.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antituberculosis activity, it targets bacterial enzymes and disrupts essential metabolic processes, leading to bacterial cell death .
Comparison with Similar Compounds
3-Chloro-8-methoxyimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
2-Phenylimidazo[1,2-a]pyridine: Used in organic synthesis and pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-chloro-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 |
InChI Key |
CMPBJXYHZTVPPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC=C2Cl |
Origin of Product |
United States |
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